molecular formula C10H10ClN3O4S B14368362 N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride CAS No. 90036-26-3

N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride

Cat. No.: B14368362
CAS No.: 90036-26-3
M. Wt: 303.72 g/mol
InChI Key: ZWHRNKPRFGMYKQ-UHFFFAOYSA-N
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Description

N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride is a complex organic compound that features a morpholine ring, a nitrothiophene moiety, and a carboximidoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride typically involves multiple steps. One common method starts with the preparation of 5-nitrothiophene-2-carbonyl chloride, which is then reacted with morpholine to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

90036-26-3

Molecular Formula

C10H10ClN3O4S

Molecular Weight

303.72 g/mol

IUPAC Name

N-(5-nitrothiophene-2-carbonyl)morpholine-4-carboximidoyl chloride

InChI

InChI=1S/C10H10ClN3O4S/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2

InChI Key

ZWHRNKPRFGMYKQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NC(=O)C2=CC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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